molecular formula C21H21N B8611231 N-tritylethanamine CAS No. 7370-34-5

N-tritylethanamine

Cat. No. B8611231
CAS RN: 7370-34-5
M. Wt: 287.4 g/mol
InChI Key: KYBLIFDCMOAZIH-UHFFFAOYSA-N
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Patent
US08846012B2

Procedure details

Triphenylmethylamine (1.00 g, 3.86 mmol) (Wako Pure Chemical Industries, Ltd.) and iodoethane (1.50 g, 9.62 mmol) (Wako Pure Chemical Industries, Ltd.) were dissolved in acetonitrile (5 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was left to stand still at room temperature for 3 days. The solvent was distilled off under reduced pressure, and the residue was subjected to silica gel column chromatography (chloroform (Wako Pure Chemical Industries, Ltd.) as an eluent), to thereby obtain the title compound (0.31 g, 28% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([NH2:20])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[CH2:22][CH3:23]>C(#N)C>[C:1]1([C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:20][CH2:22][CH3:23])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
1.5 g
Type
reactant
Smiles
ICC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NCC)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.